(S)-2-Hydroxy-3-(4-methoxy-phenyl)-propionic acid ethyl ester
Overview
Description
(S)-2-Hydroxy-3-(4-methoxy-phenyl)-propionic acid ethyl ester is an organic compound with the molecular formula C12H16O4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxy-3-(4-methoxy-phenyl)-propionic acid ethyl ester typically involves the esterification of (S)-2-Hydroxy-3-(4-methoxy-phenyl)-propionic acid. One common method is the Fischer esterification, where the acid reacts with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes. For example, the use of immobilized enzymes or solid acid catalysts can enhance the reaction rate and yield. Continuous flow reactors may also be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Hydroxy-3-(4-methoxy-phenyl)-propionic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: (S)-2-Oxo-3-(4-methoxy-phenyl)-propionic acid ethyl ester.
Reduction: (S)-2-Hydroxy-3-(4-methoxy-phenyl)-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Hydroxy-3-(4-methoxy-phenyl)-propionic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.
Industry: The compound can be used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-Hydroxy-3-(4-methoxy-phenyl)-propionic acid ethyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of the corresponding acid and alcohol. The pathways involved include ester hydrolysis and subsequent metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-(4-methoxyphenyl)propanoic acid: This compound is similar but lacks the ethyl ester group.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Another similar compound with a hydroxyl group instead of a methoxy group.
Uniqueness
(S)-2-Hydroxy-3-(4-methoxy-phenyl)-propionic acid ethyl ester is unique due to its specific chiral configuration and the presence of both hydroxyl and methoxy functional groups. These features make it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl (2S)-2-hydroxy-3-(4-methoxyphenyl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-3-16-12(14)11(13)8-9-4-6-10(15-2)7-5-9/h4-7,11,13H,3,8H2,1-2H3/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMAXCVIVGDCGQ-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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